

4-(2,3-Dimethylphenoxy)aniline molecular formula C₁₄H₁₅NO

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Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

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An In-depth Technical Guide to **4-(2,3-Dimethylphenoxy)aniline** (C₁₄H₁₅NO)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(2,3-Dimethylphenoxy)aniline**, a diaryl ether aniline derivative. While specific research on this particular molecule is limited, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The focus is on its chemical properties, synthesis, characterization, and potential applications, grounded in the broader context of diaryl ether and substituted aniline chemistry.

Introduction and Molecular Overview

4-(2,3-Dimethylphenoxy)aniline, with the molecular formula C₁₄H₁₅NO, belongs to the class of diaryl ethers, which are characterized by an oxygen atom connecting two aryl groups.^[1] This structural motif is a privileged scaffold in medicinal chemistry and agrochemical design, appearing in numerous natural products and synthetic compounds with diverse biological activities.^{[2][3]} The presence of both a primary aniline amine group and a dimethylphenoxy moiety suggests a versatile chemical intermediate with potential for further functionalization.^[1] Its structure may confer unique physicochemical properties influencing solubility, reactivity, and biological interactions.^[4]

The diaryl ether framework is a cornerstone in the development of agents targeting various diseases, including cancer, inflammation, and microbial infections.^{[2][5]} The aniline

substructure is also a common feature in pharmacologically active molecules. Therefore, **4-(2,3-Dimethylphenoxy)aniline** represents a molecule of significant interest for synthetic chemists and drug discovery programs.

Caption: 2D Structure of **4-(2,3-Dimethylphenoxy)aniline**.

Physicochemical and Structural Data

The fundamental properties of **4-(2,3-Dimethylphenoxy)aniline** are summarized below. This data is compiled from chemical databases and supplier information.[\[6\]](#)[\[7\]](#)

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ NO	[1] [6]
Molecular Weight	213.28 g/mol	[6] [7]
IUPAC Name	4-(2,3-dimethylphenoxy)aniline	[6]
CAS Number	155106-50-6	[1] [6]
Canonical SMILES	CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C	[6]
InChI Key	INUXBJVAWDBGIB-UHFFFAOYSA-N	[6]
Appearance	Typically a solid at room temperature	[1]
Solubility	Expected to have moderate solubility in organic solvents	[1]

Synthesis Methodologies

The synthesis of unsymmetrical diaryl ethers like **4-(2,3-Dimethylphenoxy)aniline** is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.[\[8\]](#)[\[9\]](#)

Caption: Generalized synthetic pathways for **4-(2,3-Dimethylphenoxy)aniline**.

Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers, involving the coupling of an aryl halide with a phenol using a stoichiometric or catalytic amount of copper.[\[8\]](#)[\[10\]](#)

Causality and Insights: This reaction typically requires high temperatures (100-220 °C) and often polar aprotic solvents.[\[10\]](#)[\[11\]](#) The choice of base is critical; stronger bases like cesium carbonate can promote the reaction at lower temperatures.[\[12\]](#) The reactivity of the aryl halide follows the order I > Br > Cl.[\[10\]](#) The mechanism is believed to involve the formation of a copper phenoxide, which then undergoes oxidative addition with the aryl halide.

Experimental Protocol (General):

- To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dimethylphenol (1.1 eq.), a base such as K_2CO_3 or Cs_2CO_3 (2.0 eq.), and a copper catalyst like CuI (5-10 mol%).[\[13\]](#)
- Add a suitable solvent, such as DMF or toluene.
- Add the 4-haloaniline (e.g., 4-bromoaniline) (1.0 eq.).
- Heat the mixture to 100-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[\[11\]](#)
- After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Etherification

A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[\[9\]](#)[\[14\]](#) This method generally offers a broader substrate scope and

requires lower reaction temperatures.[15]

Causality and Insights: The key to this reaction's success lies in the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[16] These ligands facilitate the crucial reductive elimination step that forms the C-O bond. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is typical.[16] This method is often more tolerant of various functional groups compared to the Ullmann reaction.[14]

Experimental Protocol (General):

- To a dry, two-necked flask under an inert atmosphere, add the palladium precursor (e.g., $\text{Pd}(\text{OAc})_2$ or $\text{Pd}(\text{dba})_2$) (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu) (1.5-2.0 eq.).[16]
- Add anhydrous toluene, followed by 2,3-dimethylphenol (1.2 eq.) and 4-bromoaniline (1.0 eq.).
- Stir the mixture at 80-110 °C for 4-18 hours, monitoring by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.[16]
- Extract the product with an organic solvent, and wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate.
- Purify the residue by flash chromatography to yield the desired diaryl ether.[16]

Spectroscopic Characterization (Predicted)

While experimental spectra for **4-(2,3-Dimethylphenoxy)aniline** are not readily available in the literature, its characteristic spectroscopic features can be predicted based on its structure and data from similar compounds.[17][18]

Technique	Predicted Features
¹ H NMR (in CDCl ₃)	<ul style="list-style-type: none">- -NH₂ protons: A broad singlet around 3.5-4.5 ppm.- Aromatic protons (aniline ring): Two doublets (AA'BB' system) between 6.6-7.0 ppm.- Aromatic protons (phenoxy ring): Multiplets between 6.8-7.2 ppm.- -CH₃ protons: Two singlets around 2.1-2.4 ppm.
¹³ C NMR (in CDCl ₃)	<ul style="list-style-type: none">- Aromatic carbons: Multiple signals in the range of 115-160 ppm. The carbon attached to the oxygen (C-O) would be downfield, as would the carbon attached to the nitrogen (C-N).- Methyl carbons: Signals in the aliphatic region, around 15-25 ppm.
IR Spectroscopy (KBr)	<ul style="list-style-type: none">- N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.- C-H stretching (aromatic): Signals just above 3000 cm⁻¹.- C-H stretching (aliphatic): Signals just below 3000 cm⁻¹.- C=C stretching (aromatic): Bands in the 1500-1600 cm⁻¹ region.- C-O-C stretching (asymmetric): A strong band around 1200-1250 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A prominent peak at m/z = 213.- Key Fragments: Expect fragmentation patterns corresponding to the loss of methyl groups or cleavage of the ether bond.

Potential Applications and Biological Activity

The diaryl ether scaffold is a well-established pharmacophore.^[2] Derivatives have demonstrated a wide range of biological activities, suggesting potential avenues of investigation for **4-(2,3-Dimethylphenoxy)aniline**.

- **Anticancer Agents:** Many diaryl ether derivatives are investigated for their anticancer properties, acting as inhibitors of kinases, tubulin polymerization, or other cellular pathways.

[5][19]

- Antimicrobial and Antiviral Activity: The diaryl ether motif is present in compounds with antibacterial, antifungal, and antiviral properties.[2]
- Agrochemicals: This class of compounds has found use as herbicides, fungicides, and insecticides.[2]
- Material Science: The structural rigidity and potential for functionalization make diaryl ethers interesting for the development of new polymers and materials.[4]

The aniline moiety can be readily derivatized, for example, through acylation, sulfonylation, or diazotization, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Toxicology and Safety Considerations

As with any chemical, proper handling and safety precautions are paramount. While specific toxicological data for **4-(2,3-Dimethylphenoxy)aniline** is not available, information on the class of substituted anilines provides a basis for risk assessment.

- General Hazards: Aromatic amines can be toxic and may cause skin and eye irritation.[1][7]
- Systemic Effects: Studies on various substituted anilines in rats have shown that hemolysis (damage to red blood cells) is a common toxicological effect.[20][21] The liver and kidneys can also be target organs for toxicity.[20]
- Structure-Toxicity Relationship: The toxicity of substituted anilines can be influenced by the nature and position of the substituents on the aromatic ring.[22][23] For instance, electron-withdrawing groups can sometimes increase toxicity, while electron-donating groups may reduce it.[22]

Recommended Safety Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Avoid inhalation of dust and contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.^[7]

Conclusion and Future Directions

4-(2,3-Dimethylphenoxy)aniline is a versatile chemical building block with significant, albeit largely unexplored, potential in drug discovery and material science. Its synthesis can be reliably achieved through established cross-coupling methodologies like the Ullmann condensation and Buchwald-Hartwig etherification.

Given the lack of specific research on this molecule, future work should focus on:

- Optimized Synthesis: Developing and reporting a high-yield, scalable synthesis protocol.
- Full Characterization: Publishing complete experimental spectroscopic and crystallographic data.
- Biological Screening: Evaluating its activity in a range of biological assays (e.g., anticancer, antimicrobial) to uncover its therapeutic potential.
- Derivatization: Synthesizing a library of derivatives to establish clear structure-activity relationships.

This guide provides a foundational framework for researchers to begin their investigation into this promising molecule, leveraging the wealth of knowledge available for the broader classes of diaryl ethers and substituted anilines.

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